Necrox-7
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Overview
Description
NecroX-7, also known as cyclopentylamino carboxymethylthiazolylindole, is a member of the NecroX series of compounds. It is an indole-derived, cell-permeable antioxidant molecule that exhibits cytoprotective effects by scavenging reactive oxygen species. This compound has shown significant potential in mitigating oxidative stress-induced cell damage and has been studied for its therapeutic applications in various medical conditions, including ischemia-reperfusion injury and graft-versus-host disease .
Preparation Methods
The synthesis of NecroX-7 involves several steps, starting with the preparation of the indole moiety. The synthetic route typically includes:
Step 1: Formation of the indole core through a Fischer indole synthesis.
Step 2: Introduction of the cyclopentylamino group via nucleophilic substitution.
Step 3: Carboxymethylation of the thiazole ring.
Reaction Conditions: The reactions are carried out under controlled temperatures and inert atmospheres to prevent oxidation and degradation of intermediates.
Industrial Production: Industrial production methods for this compound involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and chromatography techniques
Chemical Reactions Analysis
NecroX-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, which it scavenges to protect cells from oxidative damage.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly involving the amino and carboxymethyl groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction are commonly used. The reactions are typically carried out in organic solvents under controlled temperatures.
Major Products: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used
Scientific Research Applications
NecroX-7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactive oxygen species scavenging.
Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.
Medicine: Studied for its therapeutic potential in conditions such as ischemia-reperfusion injury, graft-versus-host disease, and neuroinflammation.
Mechanism of Action
NecroX-7 exerts its effects primarily through the scavenging of reactive oxygen species. It prevents the release of high-mobility group box 1 protein, which is involved in inflammatory responses. By inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor and interleukin-6, this compound reduces inflammation and tissue damage. The compound also targets mitochondrial reactive oxygen species, preserving mitochondrial function and preventing cell death .
Comparison with Similar Compounds
NecroX-7 is compared with other similar compounds in the NecroX series, such as NecroX-5. While both compounds exhibit antioxidant properties, this compound has shown greater efficacy in certain models of oxidative stress and inflammation. Similar compounds include:
NecroX-5: Another member of the NecroX series with similar antioxidant properties but different efficacy profiles.
Cyclopentylamino carboxymethylthiazolylindole derivatives: Other derivatives with varying degrees of antioxidant activity and therapeutic potential
This compound stands out due to its potent reactive oxygen species scavenging activity and its ability to protect against a wide range of oxidative stress-related conditions.
Properties
Molecular Formula |
C24H29N3O3S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-yl)-2-phenyl-1H-indol-7-amine |
InChI |
InChI=1S/C24H29N3O3S/c28-31(29)12-8-27(9-13-31)17-18-14-20-16-22(19-4-2-1-3-5-19)26-24(20)23(15-18)25-21-6-10-30-11-7-21/h1-5,14-16,21,25-26H,6-13,17H2 |
InChI Key |
UZRCNCPUOFYHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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